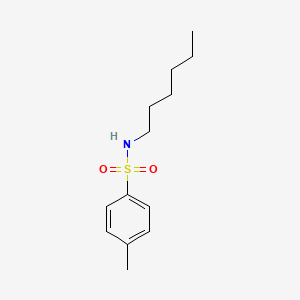

N-hexyl-4-methylbenzenesulfonamide

Description

N-Hexyl-4-methylbenzenesulfonamide (C₁₃H₂₁NO₂S) is a sulfonamide derivative characterized by a hexyl chain (-C₆H₁₃) attached to the sulfonamide nitrogen and a methyl group at the para position of the benzene ring. This compound serves as a model substrate in radical-mediated reactions due to its unsubstituted C5 and C6 positions, which simplify mechanistic studies .

Properties

CAS No. |

1143-01-7 |

|---|---|

Molecular Formula |

C13H21NO2S |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

N-hexyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO2S/c1-3-4-5-6-11-14-17(15,16)13-9-7-12(2)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |

InChI Key |

LCQOJGYFXUYISR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-4-methylbenzenesulfonamide can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with hexylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Radical Formation in Hofmann-Löffler-Type Reactions

Under photoirradiation, N-hexyl-4-methylbenzenesulfonamide participates in radical-mediated reactions. Studies using phenylbutylnitrone (PBN) as a spin trap identified transient C-centered and N-centered radicals during light-induced decomposition .

Key Findings :

-

EPR Spectroscopy : Trapped N-centered radicals exhibited hyperfine coupling constants (hfcs) of and , aligning with calculated values (, ) .

-

Regioselectivity : Radical intermediates preferentially form at the C5 position over C6 due to steric and electronic factors, despite similar thermodynamic profiles .

Mechanistic Pathway :

-

Photoexcitation generates a sulfonamidyl radical.

-

Intramolecular hydrogen atom transfer (HAT) forms C-centered radicals.

-

Radical trapping confirms intermediates critical for cyclization or functionalization .

Alkylation and Substitution Reactions

This compound undergoes alkylation via nucleophilic substitution. A microwave-assisted method in water demonstrated efficient N-alkylation using isoamyl alcohol .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Unspecified (1 mol%) |

| Base | CsCO (0.2 equiv) |

| Temperature | 130°C |

| Time | 2 hours |

| Yield | 74% |

Characterization Data :

Hydrolysis and Stability

While direct hydrolysis data for this compound is limited, analogous sulfonamides hydrolyze under acidic or basic conditions. The sulfonamide group’s stability is attributed to resonance stabilization, but prolonged exposure to strong acids/bases may cleave the S-N bond .

Participation in SN1-like Mechanisms

Benzylation of primary sulfonamides follows an SN1-like pathway , involving a stabilized benzylic carbocation intermediate . Though not directly observed with N-hexyl derivatives, similar reactivity is plausible for hexyl-substituted analogs.

Mechanistic Steps :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including N-hexyl-4-methylbenzenesulfonamide, exhibit significant anticancer properties. These compounds have been shown to inhibit carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. For instance, derivatives of benzenesulfonamides have demonstrated IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX, indicating potent enzyme inhibition which correlates with anticancer activity .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes that play critical roles in cancer cell proliferation. For example, the inhibition of γ-secretase by sulfonamides can lead to reduced production of amyloid β-peptides, which are associated with Alzheimer's disease and certain cancers .

Enzyme Inhibition Studies

Cholinesterase Inhibition

this compound and its derivatives have been studied for their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, both of which are important targets in Alzheimer's disease research. Several studies have indicated that these compounds can effectively inhibit these enzymes, thus potentially providing therapeutic benefits in neurodegenerative conditions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with hexylamine under controlled conditions. Various synthetic routes have been optimized to enhance yield and purity, facilitating further biological testing .

Characterization Techniques

Characterization of synthesized compounds is commonly performed using techniques such as NMR spectroscopy and X-ray crystallography. These methods confirm the structural integrity and purity of the compounds, ensuring their suitability for biological assays .

The applications of this compound extend beyond cancer therapy to include potential roles in treating neurodegenerative diseases through enzyme inhibition mechanisms. The ongoing research into its biological activities underscores the importance of this compound in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-hexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

Physical and Spectroscopic Properties

Notes:

Biological Activity

N-hexyl-4-methylbenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Synthesis

This compound is characterized by a sulfonamide group attached to a hexyl chain and a methyl-substituted benzene ring. The synthesis of this compound can be achieved through various methods, including the Ferrier reaction, which employs acid catalysis to produce sulfonamides with desired biological activities .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzene sulfonamide derivatives can inhibit sphingosine kinase, an enzyme involved in cancer cell proliferation and survival. This inhibition can lead to reduced growth of cancer cells and increased apoptosis .

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological pathways. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes can help in managing symptoms related to cognitive decline .

3. Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. This compound may exert these effects through the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Q & A

Q. How can researchers optimize the synthesis of N-hexyl-4-methylbenzenesulfonamide to improve yield and purity?

To optimize synthesis, focus on reaction conditions such as:

- Reagent selection : Use strong nucleophiles (e.g., hexylamine) for sulfonamide bond formation.

- Temperature control : Maintain 60–80°C to enhance reaction kinetics without causing decomposition .

- Catalysts : Employ base catalysts (e.g., triethylamine) to deprotonate intermediates and accelerate substitution reactions .

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product from byproducts like unreacted toluene sulfonyl chloride.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm the hexyl chain integration and sulfonamide moiety via characteristic shifts (e.g., sulfonamide protons at δ 7.5–8.0 ppm) .

- X-ray crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to validate molecular geometry and packing .

- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., m/z 297.12 for C₁₃H₂₁NO₂S⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust.

- Storage : Store in airtight containers at 2–8°C to prevent degradation and moisture absorption .

- Spill management : Neutralize spills with activated charcoal and dispose of as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition (e.g., β-lactamases)?

- Kinetic assays : Measure inhibition constants (Kᵢ) using spectrophotometric assays with nitrocefin as a substrate for β-lactamase activity .

- Docking simulations : Use molecular modeling software (e.g., AutoDock) to predict binding interactions between the sulfonamide group and the enzyme’s active site .

- Structure-activity relationship (SAR) : Synthesize derivatives with modified alkyl chains or substituents to correlate structural features with inhibitory potency .

Q. What experimental design strategies are recommended for detecting trace sulfonamide derivatives in environmental samples?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phase gradients (e.g., acetonitrile/0.1% formic acid) to separate sulfonamides with high sensitivity .

- Microextraction techniques : Use dispersive liquid-liquid microextraction (DLLME) with chloroform as the extraction solvent to pre-concentrate analytes .

- Chemometric optimization : Apply Plackett-Burman designs to evaluate variables like pH, temperature, and extraction time for maximal recovery .

Q. How can contradictory data on sulfonamide degradation pathways in environmental systems be resolved?

- Interdisciplinary approaches : Combine microbial genomics (to identify degradative genes) and isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways .

- Synergistic studies : Investigate co-contaminant effects (e.g., microplastics) on degradation efficiency using batch reactors under controlled redox conditions .

- Meta-analysis : Use bibliometric tools like CiteSpace to identify knowledge gaps and emerging trends in sulfonamide degradation research .

Q. What strategies are effective in resolving crystallographic disorder in sulfonamide derivatives?

- Low-temperature data collection : Perform X-ray diffraction at 100 K to reduce thermal motion artifacts .

- Twinned refinement : Apply twin law corrections (e.g., using SHELXL) for crystals with overlapping lattices .

- Hydrogen bond analysis : Map intermolecular interactions (e.g., O–H⋯O bonds) to refine electron density models .

Methodological Considerations

Q. How to design a microbial bioassay for sulfonamide detection in complex matrices like milk?

- Strain selection : Use Bacillus subtilis BGA spores due to their sensitivity to sulfonamides at concentrations near regulatory limits (e.g., 100 µg/L) .

- Culture optimization : Add trimethoprim (500 mg/L) to the medium to enhance specificity by blocking folate pathways .

- Dichotomous response analysis : Apply logistic regression models to interpret inhibition zones and minimize false positives .

Q. How to evaluate the environmental persistence of this compound in aquatic systems?

- Photolysis studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .

- QSAR modeling : Use quantitative structure-activity relationship models to predict half-lives based on logP and electronic parameters .

- Sediment adsorption assays : Measure partition coefficients (Kd) using batch sorption experiments with kaolinite or humic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.